Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)-

Description

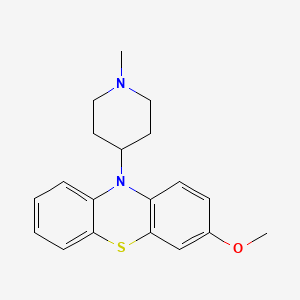

Chemical Structure and Properties Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- (CAS: 101976-49-2, MF: C₂₀H₂₄N₂OS, MW: 340.48 g/mol) is a phenothiazine derivative featuring a methoxy (-OCH₃) substituent at position 3 of the tricyclic phenothiazine core and a 1-methyl-4-piperidinylmethyl group at the N-10 position . The piperidine moiety introduces stereochemical complexity and modulates pharmacokinetic properties, including lipophilicity and receptor binding. Phenothiazines are renowned for their diverse biological activities, including antipsychotic, antioxidant, and antimicrobial effects .

For instance, compound 10 in was prepared by reacting 2-chloro-10H-phenothiazine with 1-(4-methoxybenzyl)piperazine under basic conditions, followed by purification via column chromatography. Structural confirmation relies on NMR, MS, and elemental analysis .

Propriétés

Numéro CAS |

101976-46-9 |

|---|---|

Formule moléculaire |

C19H22N2OS |

Poids moléculaire |

326.5 g/mol |

Nom IUPAC |

3-methoxy-10-(1-methylpiperidin-4-yl)phenothiazine |

InChI |

InChI=1S/C19H22N2OS/c1-20-11-9-14(10-12-20)21-16-5-3-4-6-18(16)23-19-13-15(22-2)7-8-17(19)21/h3-8,13-14H,9-12H2,1-2H3 |

Clé InChI |

JLCRIPPKROACNP-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC(CC1)N2C3=C(C=C(C=C3)OC)SC4=CC=CC=C42 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- typically involves the modification of the phenothiazine coreThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the compound into its corresponding amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Applications De Recherche Scientifique

Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- has several scientific research applications:

Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Pharmacokinetic and Clinical Considerations

- Metabolism: Piperidine-containing phenothiazines undergo hepatic oxidation (CYP450), producing active metabolites that may contribute to side effects like extrapyramidal symptoms .

- Toxicity : Piperidinylmethyl substituents are associated with lower cardiotoxicity risk than tertiary amine side chains (e.g., promazine) .

Activité Biologique

Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)-, is a synthetic compound belonging to the phenothiazine family, recognized for its significant pharmacological properties. This compound exhibits a range of biological activities, primarily through its interactions with neurotransmitter systems. This article delves into the biological activity of this specific phenothiazine derivative, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-methoxy-10-(1-methyl-4-piperidyl)-phenothiazine features a tricyclic phenothiazine core with a methoxy group at the 3-position and a piperidyl substituent at the 10-position. Its molecular formula is with a molecular weight of approximately 342.5 g/mol. The structural modifications in this compound are crucial as they influence its biological activity and therapeutic potential.

Phenothiazines, including this derivative, primarily exert their effects by blocking dopamine receptors in the central nervous system (CNS). The interaction with dopamine D2 receptors is essential for their antipsychotic effects, which include:

- Neuroleptic Action : The blockade of dopaminergic pathways leads to reduced psychotic symptoms.

- Antiemetic Properties : By influencing the chemoreceptor trigger zone (CTZ), these compounds can alleviate nausea and vomiting.

Additionally, recent studies indicate that this compound may also interact with serotonin receptors, further modulating neurotransmitter signaling pathways that are critical for mood regulation and behavior .

Biological Activities

The biological activities associated with 3-methoxy-10-(1-methyl-4-piperidyl)-phenothiazine extend beyond its neuroleptic effects. Key activities include:

- Antipsychotic Effects : Demonstrated efficacy in treating schizophrenia and other psychotic disorders through dopamine receptor antagonism.

- Anticancer Properties : Research indicates potential anti-proliferative effects against various cancer cell lines, suggesting a role in cancer chemoprevention. The compound has shown to inhibit cell cycle progression and induce apoptosis in cancer cells .

- Multidrug Resistance Reversal : Similar to other phenothiazines, it may reverse multidrug resistance in neoplastic cells by inhibiting P-glycoprotein transport functions .

Antipsychotic Efficacy

A study involving patients treated with phenothiazines demonstrated significant improvement in psychotic symptoms when using compounds that effectively block dopamine receptors. The specific case of chlorpromazine highlighted the importance of structural modifications in enhancing therapeutic outcomes .

Anticancer Activity

In vitro studies have shown that 3-methoxy-10-(1-methyl-4-piperidyl)-phenothiazine exhibits cytotoxic effects on neuroblastoma and glioma cell lines. For instance:

- Cell Line Studies : Dose-dependent cell death was observed in neuroblastoma cells treated with phenothiazine derivatives, indicating their potential as anticancer agents .

Comparative Table of Phenothiazine Derivatives

| Compound Name | Antipsychotic Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Chlorpromazine | High | Moderate | Dopamine D2 receptor blockade |

| Thioridazine | Moderate | High | Dopamine D2 receptor blockade |

| 3-Methoxy-10-(1-methyl-4-piperidyl)-phenothiazine | High | High | Dopamine D2 & serotonin receptor interaction |

| Trifluoperazine | High | Moderate | Dopamine D2 receptor blockade |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.